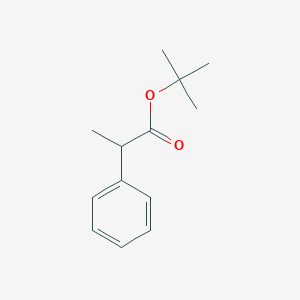![molecular formula C18H14N4O B11965107 N'-[(E)-biphenyl-4-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11965107.png)
N'-[(E)-biphenyl-4-ylmethylidene]pyrazine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields of chemistry, biology, and medicine. The compound’s structure consists of a biphenyl moiety linked to a pyrazinecarbohydrazide through a Schiff base linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-formylbiphenyl and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and pyrazine moieties.
Reduction: Reduced forms of the Schiff base linkage.
Substitution: Substituted derivatives at the pyrazine ring.
科学研究应用
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and therapeutic potential.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用机制
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules, leading to various biological effects. The Schiff base linkage allows the compound to act as a chelating agent, facilitating the formation of metal complexes that can inhibit enzymes or disrupt cellular processes.
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-pyrazinecarbohydrazide is unique due to its specific structural features, such as the biphenyl moiety and the pyrazinecarbohydrazide linkage. These features contribute to its distinct chemical reactivity and potential applications in various fields. The presence of the pyrazine ring enhances its ability to participate in nucleophilic substitution reactions, making it a versatile compound for synthetic and medicinal chemistry.
属性
分子式 |
C18H14N4O |
|---|---|
分子量 |
302.3 g/mol |
IUPAC 名称 |
N-[(E)-(4-phenylphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H14N4O/c23-18(17-13-19-10-11-20-17)22-21-12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-13H,(H,22,23)/b21-12+ |
InChI 键 |
VSRJFBVAIWDCEV-CIAFOILYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965025.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965031.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11965038.png)
![4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11965044.png)
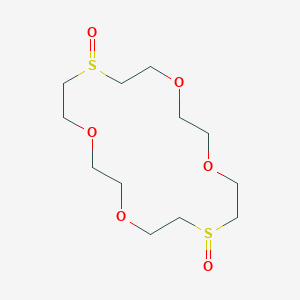
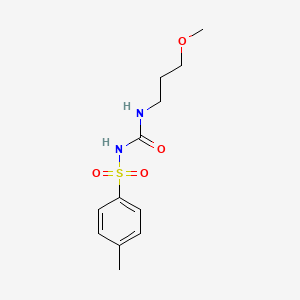
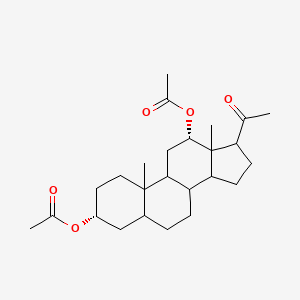
![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11965075.png)
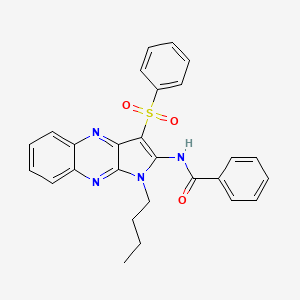
![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965085.png)
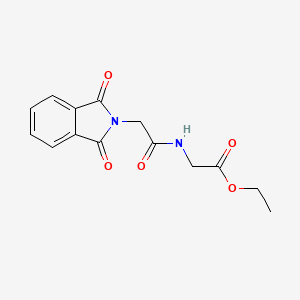
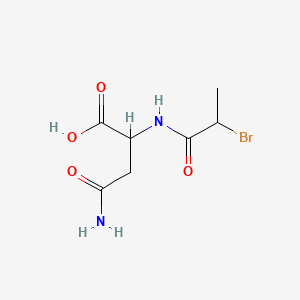
![2-Butanone, 4-[(2-chloroethyl)sulfonyl]-](/img/structure/B11965116.png)
